Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

soluble epoxide hydrolase enzyme inhibition fluorescence polarization

Select this dibenzo[b,f][1,4]oxazepine carbamate (CAS 922083-49-6) for validated nanomolar sEH inhibition—human IC50 6 nM, rat IC50 7 nM, and cellular EC50 1.70 nM in HepG2 cells. The 8-methyl and ethyl carbamate substituents distinguish it from the methyl carbamate (XLogP3 ≈2.3) and des-methyl analogs, providing a defined reference for SAR and lead optimization. Sourced via phosgene-free synthetic routes, it ensures regulatory compliance and consistent quality for preclinical cardiovascular, inflammatory, and metabolic disease research.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 922083-49-6
Cat. No. B2800289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
CAS922083-49-6
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O
InChIInChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-5-7-14-12(9-11)16(20)19-13-8-10(2)4-6-15(13)23-14/h4-9H,3H2,1-2H3,(H,18,21)(H,19,20)
InChIKeyGIKYXNRYCZYLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate – Structural Identity and Baseline Pharmacological Profile


Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 922083-49-6) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core bearing an 8-methyl substituent and an ethyl carbamate side chain [1]. The compound exhibits potent inhibition of soluble epoxide hydrolase (sEH), with reported IC50 values of 7 nM (rat) and 6 nM (human) in fluorescence polarization displacement assays, and a cellular EC50 of 1.70 nM in human HepG2 cells [2]. Its computed physicochemical properties include a molecular weight of 312.32 g/mol, XLogP3 of 2.7, two hydrogen bond donors, and four hydrogen bond acceptors [1]. These features position it as a research‑grade candidate for studies on sEH‑mediated pathways and for structure–activity relationship (SAR) exploration within the dibenzooxazepine chemotype.

Why Generic Substitution of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate Is Not Advised


Although numerous dibenzo[b,f][1,4]oxazepine derivatives share a common tricyclic scaffold, even minor structural modifications—such as the nature of the 2‑carbamate ester (ethyl vs. methyl) or the presence/position of ring methyl groups—can drastically alter target potency, cellular permeability, metabolic stability, and off‑target profiles. In a recent evaluation of tetracyclic 1,2,4‑triazoline‑fused dibenzo[b,f][1,4]oxazepines, the position of a single methyl substituent on the benzene ring differentiated a highly potent anti‑colorectal cancer agent (IC50 = 0.86 μM) from less active analogs [1]. Thus, generic interchange of the title compound with a closely related analog—e.g., the methyl carbamate or the des‑methyl derivative—carries the risk of unpredictable pharmacological outcomes. The quantitative comparisons in Section 3 demonstrate the specific dimensions along which this compound diverges from its nearest neighbors.

Quantitative Differentiation of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate Against Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Rat and Human Enzyme IC50 Values

The target compound demonstrates low‑nanomolar inhibition of both rat and human soluble epoxide hydrolase. In direct fluorescence polarization displacement assays, the IC50 for rat sEH is 7 nM and for human sEH is 6 nM [1]. The corresponding methyl carbamate analog (methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate) has not been reported with sEH activity, while the des‑methyl ethyl carbamate analog (ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate) lacks published sEH data entirely. Consequently, the 8‑methyl ethyl carbamate combination represents the only analog within the immediate family with validated, sub‑10 nM sEH inhibition.

soluble epoxide hydrolase enzyme inhibition fluorescence polarization

Cellular sEH Inhibition in Human HepG2 Cells

In a physiologically relevant human hepatocyte cell line (HepG2), the target compound inhibits sEH with an EC50 of 1.70 nM, measured as conversion of epoxyeicosatrienoic acid to dihydroxyeicosatrienoic acid [1]. No cellular EC50 data are available for the methyl carbamate or des‑methyl ethyl carbamate analogs. This 1.70 nM cellular EC50 confirms that the compound retains excellent target engagement in a whole‑cell context, an attribute that cannot be assumed for structurally similar but untested analogs.

cellular potency HepG2 EC50

Lipophilicity and Predicted Oral Absorption: XLogP3 Comparison with the Methyl Carbamate Analog

The computed XLogP3 of the target ethyl carbamate is 2.7 [1]. Replacing the ethyl ester with a methyl ester reduces the calculated XLogP3 to approximately 2.3 (estimated by subtracting the typical ∆logP for –CH2– from ester homologation, ca. 0.4 log units [2]). The higher lipophilicity of the ethyl carbamate is expected to enhance passive membrane permeability while remaining within the generally favorable oral drug‑like space (XLogP3 < 5). This moderate increase in lipophilicity may translate into improved oral absorption and tissue distribution compared to the methyl analog, although direct experimental pharmacokinetic data are not yet available.

lipophilicity XLogP3 absorption prediction

Synthetic Accessibility via Phosgene‑Free Carbamate Formation

The target compound is accessible through a patented synthetic route that employs phenyl chloroformate to generate the carbamate intermediate, thereby avoiding the use of highly toxic phosgene gas [1]. In contrast, older dibenzooxazepine carbamate syntheses often required phosgene or phosgene equivalents, which pose significant safety and regulatory burdens for laboratory‑scale and pilot‑scale production. This phosgene‑free methodology not only reduces occupational hazard but also simplifies purification, potentially leading to higher batch‑to‑batch consistency and lower cost of goods for procurement.

synthesis phosgene-free carbamate

High‑Value Application Scenarios for Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate


Preclinical Soluble Epoxide Hydrolase (sEH) Inhibitor Research

With validated low‑nanomolar IC50 values for both rat and human sEH and a cellular EC50 of 1.70 nM in HepG2 cells [1], this compound serves as a superior starting point for preclinical studies of sEH‑mediated pathways in cardiovascular, inflammatory, and metabolic disease models. The absence of comparable potency data for closely related analogs [1] positions it as the preferred tool compound when consistent target engagement is critical.

Structure–Activity Relationship (SAR) Exploration Around the Dibenzooxazepine Core

The 8‑methyl and ethyl carbamate substituents provide a defined reference point for systematic SAR studies. Comparative analysis with the methyl carbamate analog (estimated XLogP3 ≈ 2.3) and the des‑methyl derivative [2] allows researchers to isolate the contribution of the 8‑methyl group and the carbamate ester to potency, selectivity, and physicochemical properties. This compound is therefore an essential building block for lead optimization campaigns.

Chemical Biology Probe for Epoxide Hydrolase Pathway Profiling

The compound’s robust cellular potency makes it suitable as a chemical biology probe to interrogate epoxide hydrolase function in live‑cell assays. Its activity in HepG2 cells [1] supports use in hepatocyte‑based metabolism and toxicity studies, where off‑target effects of weaker or untested analogs could confound interpretation.

Secure Procurement for Specialty Chemical Inventory

The availability of a phosgene‑free synthetic route [3] reduces supply‑chain risks associated with hazardous reagent handling. For research institutions and CROs that prioritize safety and regulatory compliance, sourcing this compound from suppliers employing the patented methodology ensures consistent quality and minimizes liability.

Quote Request

Request a Quote for Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.